molecular formula C5H11AsCl2 B13794719 Arsine, dichloroisopentyl- CAS No. 64049-23-6

Arsine, dichloroisopentyl-

Cat. No.: B13794719
CAS No.: 64049-23-6
M. Wt: 216.97 g/mol
InChI Key: HUYQJKSYTPAMPW-UHFFFAOYSA-N
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Description

Arsine, dichloroisopentyl- is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of arsenic bonded to organic groups, specifically dichloroisopentyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsine, dichloroisopentyl- typically involves the reaction of arsenic trichloride with isopentyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

AsCl3+C5H11ClAs(C5H11Cl)2+HCl\text{AsCl}_3 + \text{C}_5\text{H}_{11}\text{Cl} \rightarrow \text{As(C}_5\text{H}_{11}\text{Cl)}_2 + \text{HCl} AsCl3​+C5​H11​Cl→As(C5​H11​Cl)2​+HCl

Industrial Production Methods

Industrial production of arsine, dichloroisopentyl- involves large-scale synthesis using high-purity arsenic trichloride and isopentyl chloride. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of the chemicals involved. The product is then purified through distillation and other separation techniques to obtain high-purity arsine, dichloroisopentyl-.

Chemical Reactions Analysis

Types of Reactions

Arsine, dichloroisopentyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The dichloroisopentyl groups can be substituted with other organic or inorganic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Arsenic trioxide and other arsenic oxides.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted organoarsenic compounds.

Scientific Research Applications

Arsine, dichloroisopentyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, including cancer treatment.

    Industry: Utilized in the production of semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of arsine, dichloroisopentyl- involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, disrupting their normal function. It can also generate reactive oxygen species, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include:

    Protein Binding: Interaction with thiol groups in proteins.

    Oxidative Stress: Generation of reactive oxygen species.

    Enzyme Inhibition: Inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    Arsine (AsH₃): A simpler arsenic hydride with different chemical properties.

    Triphenylarsine (As(C₆H₅)₃): An organoarsenic compound with phenyl groups instead of dichloroisopentyl groups.

    Arsenic Trichloride (AsCl₃): A precursor used in the synthesis of various organoarsenic compounds.

Uniqueness

Arsine, dichloroisopentyl- is unique due to its specific structure and the presence of dichloroisopentyl groups

Properties

CAS No.

64049-23-6

Molecular Formula

C5H11AsCl2

Molecular Weight

216.97 g/mol

IUPAC Name

dichloro(3-methylbutyl)arsane

InChI

InChI=1S/C5H11AsCl2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3

InChI Key

HUYQJKSYTPAMPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[As](Cl)Cl

Origin of Product

United States

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